molecular formula C17H20ClNO2 B11295422 N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine

N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine

Cat. No.: B11295422
M. Wt: 305.8 g/mol
InChI Key: JWFRFKJRIPCQHG-UHFFFAOYSA-N
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Description

N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine is an organic compound characterized by a complex structure that includes a furan ring, a chlorinated methoxyphenyl group, and a cyclopentanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorinated Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the methoxy and chloro groups are introduced onto the phenyl ring.

    Coupling with Cyclopentanamine: The final step involves coupling the furan derivative with cyclopentanamine, which can be achieved through nucleophilic substitution or reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorinated methoxyphenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan ring and chlorinated methoxyphenyl group could play key roles in binding to these targets, while the cyclopentanamine moiety might influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopropanamine: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

Uniqueness

N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine is unique due to the combination of its structural elements. The presence of a furan ring, a chlorinated methoxyphenyl group, and a cyclopentanamine moiety provides a distinct set of chemical and physical properties that can be leveraged in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]cyclopentanamine

InChI

InChI=1S/C17H20ClNO2/c1-20-17-8-6-12(10-15(17)18)16-9-7-14(21-16)11-19-13-4-2-3-5-13/h6-10,13,19H,2-5,11H2,1H3

InChI Key

JWFRFKJRIPCQHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CNC3CCCC3)Cl

Origin of Product

United States

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